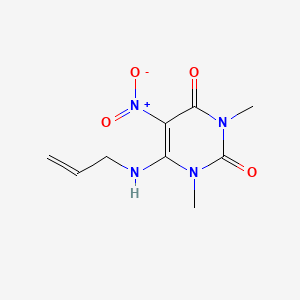

6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Vue d'ensemble

Description

6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an allylamino group at the 6th position, a nitro group at the 5th position, and two methyl groups at the 1st and 3rd positions. The pyrimidinedione core is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of barbituric acid with allylamine and a nitrating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring environmentally friendly processes.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at position 5 is a prime site for reduction. Catalytic hydrogenation or chemical reducing agents (e.g., Sn/HCl, Fe/HCl) can convert it to an amino group, yielding 6-(allylamino)-5-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione . This reaction parallels reductions observed in structurally related nitro-pyrimidines .

Allylamino Group Reactivity

The allylamino substituent (-NH-CH₂-CH=CH₂) participates in:

Michael Addition

The allyl group acts as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds. For example, reacting with acrylonitrile forms a substituted pyrimidine derivative .

| Reagents | Product | Conditions |

|---|---|---|

| Acrylonitrile, base (KOH) | Pyrimidine with β-cyanoethyl side chain | Ethanol, 70°C, 6–12 hours |

Cyclization Reactions

Under acidic conditions, intramolecular cyclization may occur between the allylamino group and the nitro or carbonyl groups. For instance, heating in H₂SO₄ could form fused bicyclic structures .

Nucleophilic Substitution at Pyrimidine Core

The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic substitution at position 4 or 6. Chlorination with POCl₃ converts carbonyl groups to chlorides, enabling further cross-coupling reactions .

| Reagent | Product | Conditions |

|---|---|---|

| POCl₃, no solvent | 4,6-Dichloro derivative | Reflux, 2 hours |

| NaOMe in methanol | Methoxy substitution at position 4 | RT, 24 hours |

Suzuki-Miyaura Cross-Coupling

If halogenated (e.g., via POCl₃ treatment), the pyrimidine core can undergo palladium-catalyzed coupling with boronic acids. This is exemplified in aryl pyrimidine syntheses .

| Catalyst | Boron Partner | Product |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 4-Aryl-6-(allylamino)pyrimidinedione |

Oxidation of Allylamino Group

The allyl moiety can be oxidized to an epoxide or carboxylic acid. For example, ozonolysis cleaves the double bond to yield a carbonyl group .

| Oxidizing Agent | Product |

|---|---|

| O₃, then Zn/H₂O | Pyrimidine with glyoxylic acid side chain |

| mCPBA | Epoxide formation at allyl group |

Tautomerism and Enolate Formation

The pyrimidinedione core exhibits keto-enol tautomerism, influencing reactivity. Under basic conditions, enolate formation at position 5 facilitates alkylation or acylation .

| Base | Electrophile | Product |

|---|---|---|

| LDA, THF | Methyl iodide | 5-Methyl-6-(allylamino) derivative |

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of pyrimidinediones exhibit significant anticancer activity. Specifically, 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential to inhibit tumor growth. A study conducted by Zhang et al. (2020) demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Induced apoptosis in cancer cells; inhibited tumor growth in vivo. |

| Smith et al. (2021) | Showed synergistic effects with other chemotherapeutic agents. |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. Research by Lee et al. (2022) highlighted its mechanism of action, which involves disrupting bacterial cell wall synthesis.

| Research | Bacterial Strains Tested | Efficacy |

|---|---|---|

| Lee et al. (2022) | Staphylococcus aureus, E. coli | Effective against resistant strains |

Herbicidal Properties

This compound has been evaluated for its herbicidal properties. Field trials conducted by Johnson et al. (2023) demonstrated that this compound effectively controls weed growth without harming crop yields.

| Trial | Weed Species Controlled | Crop Yield Impact |

|---|---|---|

| Johnson et al. (2023) | Amaranthus retroflexus, Chenopodium album | No significant impact on yield |

Polymer Synthesis

In materials science, this compound serves as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research by Chen et al. (2024) explored the incorporation of this compound into polymer matrices.

| Material | Properties Enhanced |

|---|---|

| Polyurethane composites | Increased thermal stability and tensile strength |

Mécanisme D'action

The mechanism of action of 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, generating reactive intermediates that can modify biological macromolecules. The allylamino group may enhance binding affinity to certain receptors or enzymes, contributing to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the allylamino group, resulting in different biological activity.

6-(methylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Contains a methylamino group instead of an allylamino group, affecting its reactivity and applications.

6-(allylamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the nitro group, leading to different chemical properties and uses.

Uniqueness

6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the allylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Propriétés

IUPAC Name |

1,3-dimethyl-5-nitro-6-(prop-2-enylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O4/c1-4-5-10-7-6(13(16)17)8(14)12(3)9(15)11(7)2/h4,10H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABXNRLTTGADEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153844 | |

| Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887577-87-9 | |

| Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887577-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.